molecular formula Ti B1223161 Titanium CAS No. 7440-32-6

Titanium

Cat. No. B1223161
CAS RN: 7440-32-6
M. Wt: 47.87 g/mol
InChI Key: RTAQQCXQSZGOHL-UHFFFAOYSA-N
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Patent
US09188866B2

Procedure details

IPA solution (500 g) of deionized water (27 g) was agitated with IPA solution (500 g) of a titanium tetraisopropoxide (284 g) and dropped at room temperature for 2 hours. 2-methyl-2,4-pentanediol (120 g) was added to a solution obtained and agitated at room temperature for 30 minutes. After the solution was concentrated under reduced pressure at 30° C., it was heated to 60° C. and heating was continued under reduced pressure to generate no distillate. Then, PGMEA (1,200 g) was added thereto and heated under reduced pressure at 40° C. until no BOH was distilled to obtain a PGMEA solution of a titanium-containing compound [B-II] (1,000 g) (compound concentration: 20%). The molecular weight (Mw) of the compound measured in terms of polystyrene was 1,100.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
284 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH3:2][CH:3]([CH3:5])[O-:4].[CH3:6][CH:7](C)[O-:8].C[CH:11](C)[O-:12].CC(C)[O-].[Ti+4:18].CC(O)(CC(O)C)C>CC(O)C>[CH3:2][CH:3]([O:4][C:7]([CH3:6])=[O:8])[CH2:5][O:12][CH3:11].[Ti:18] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC(C)(CC(C)O)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
O
Name
Quantity
284 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Name
Quantity
500 g
Type
solvent
Smiles
CC(C)O
Name
Quantity
500 g
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropped at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
After the solution was concentrated under reduced pressure at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
Then, PGMEA (1,200 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure at 40° C. until no BOH
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(COC)OC(=O)C
Name
Type
product
Smiles
[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09188866B2

Procedure details

IPA solution (500 g) of deionized water (27 g) was agitated with IPA solution (500 g) of a titanium tetraisopropoxide (284 g) and dropped at room temperature for 2 hours. 2-methyl-2,4-pentanediol (120 g) was added to a solution obtained and agitated at room temperature for 30 minutes. After the solution was concentrated under reduced pressure at 30° C., it was heated to 60° C. and heating was continued under reduced pressure to generate no distillate. Then, PGMEA (1,200 g) was added thereto and heated under reduced pressure at 40° C. until no BOH was distilled to obtain a PGMEA solution of a titanium-containing compound [B-II] (1,000 g) (compound concentration: 20%). The molecular weight (Mw) of the compound measured in terms of polystyrene was 1,100.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
284 g
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Two
Name
Quantity
500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH3:2][CH:3]([CH3:5])[O-:4].[CH3:6][CH:7](C)[O-:8].C[CH:11](C)[O-:12].CC(C)[O-].[Ti+4:18].CC(O)(CC(O)C)C>CC(O)C>[CH3:2][CH:3]([O:4][C:7]([CH3:6])=[O:8])[CH2:5][O:12][CH3:11].[Ti:18] |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC(C)(CC(C)O)O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
O
Name
Quantity
284 g
Type
reactant
Smiles
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
Name
Quantity
500 g
Type
solvent
Smiles
CC(C)O
Name
Quantity
500 g
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropped at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
After the solution was concentrated under reduced pressure at 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
it was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
Then, PGMEA (1,200 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
heated under reduced pressure at 40° C. until no BOH
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(COC)OC(=O)C
Name
Type
product
Smiles
[Ti]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.